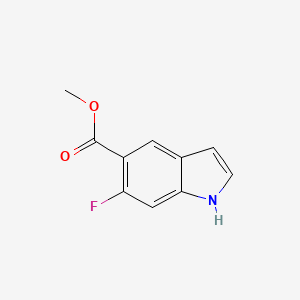

Methyl 6-fluoro-1H-indole-5-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8FNO2 |

|---|---|

Molecular Weight |

193.17 g/mol |

IUPAC Name |

methyl 6-fluoro-1H-indole-5-carboxylate |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)7-4-6-2-3-12-9(6)5-8(7)11/h2-5,12H,1H3 |

InChI Key |

KMKNXNGWOGEQNK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C2C(=C1)C=CN2)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 6-fluoro-1H-indole-5-carboxylate

Executive Summary

Methyl 6-fluoro-1H-indole-5-carboxylate (CAS: 1427359-23-6) is a critical pharmacophore in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Rucaparib . Its structural uniqueness lies in the specific 5,6-substitution pattern on the indole core, which dictates binding affinity and metabolic stability.

This guide details the optimal synthesis pathways for this intermediate, prioritizing the Leimgruber-Batcho Indole Synthesis due to its scalability, regiocontrol, and avoidance of hazardous hydrazine intermediates common in Fischer syntheses. We provide a validated retrosynthetic analysis, step-by-step experimental protocols, and critical process safety parameters.

Part 1: Strategic Retrosynthesis

To achieve the specific 5-methoxycarbonyl-6-fluoro substitution pattern, a rigorous disconnection approach is required. Standard Fischer indolization often fails to provide the necessary regioselectivity for this specific electron-deficient/electron-rich hybrid system.

The most reliable disconnection utilizes the Leimgruber-Batcho strategy, tracing the indole back to an ortho-nitrotoluene derivative.

Retrosynthetic Logic

-

Indole Core Disconnection: Break the C2-C3 double bond and the N1-C2 bond.

-

Precursor Identification: The C2-C3 carbons originate from the methyl group of a toluene derivative, while the nitrogen originates from an ortho-nitro group.

-

Regiochemistry Mapping:

-

Indole C5 (-COOMe)

Precursor C1 (-COOMe). -

Indole C6 (-F)

Precursor C2 (-F). -

Indole C3a/C7a (Bridgehead)

Precursor C5 (-Me) / C4 (-NO -

Target Precursor: Methyl 2-fluoro-5-methyl-4-nitrobenzoate.

-

Visualization: Retrosynthetic Pathway

Figure 1: Retrosynthetic breakdown identifying the critical ortho-nitrotoluene precursor.

Part 2: The Leimgruber-Batcho Pathway (Primary Route)

This pathway is the industrial standard for synthesizing 5,6-disubstituted indoles. It proceeds in three distinct stages: Precursor Synthesis, Enamine Formation, and Reductive Cyclization.

Stage 1: Synthesis of the Precursor

Objective: Prepare Methyl 2-fluoro-5-methyl-4-nitrobenzoate . Starting Material: Methyl 2-fluoro-5-methylbenzoate (CAS 64215-63-8).

Mechanism & Regioselectivity: The nitration is governed by the cooperative directing effects of the substituents.

-

-CH

(Activator): Directs ortho (positions 4, 6). -

-F (Deactivator, ortho/para director): Directs ortho (position 3) and para (position 6).

-

-COOMe (Deactivator, meta director): Directs meta (position 3).

While position 6 is sterically crowded (flanked by Methyl and Ester) and position 3 is deactivated by the ester, Position 4 is strongly activated by the methyl group and sterically accessible. This ensures high regioselectivity for the 4-nitro isomer.

Protocol:

-

Dissolution: Dissolve methyl 2-fluoro-5-methylbenzoate (1.0 eq) in concentrated H

SO -

Nitration: Add fuming HNO

(1.1 eq) dropwise, maintaining internal temperature <10°C. -

Reaction: Stir at 0–5°C for 2 hours. Monitor via TLC/HPLC.

-

Quench: Pour onto crushed ice/water.

-

Isolation: Filter the resulting precipitate. Wash with cold water and recrystallize from Ethanol/Water to yield Methyl 2-fluoro-5-methyl-4-nitrobenzoate as a pale yellow solid.

Stage 2: Enamine Formation

Objective: Condensation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

Reaction Scheme:

Figure 2: Conversion of the benzylic methyl group to the enamine functionality.

Protocol:

-

Setup: Charge a reaction vessel with Methyl 2-fluoro-5-methyl-4-nitrobenzoate (1.0 eq) and anhydrous DMF (5 volumes).

-

Reagent Addition: Add DMF-DMA (1.5 – 2.0 eq).

-

Heating: Heat to 110–120°C under N

. The reaction color typically deepens to dark red/purple, indicating enamine formation. -

Duration: 4–12 hours. The methyl protons are sufficiently acidic due to the ortho-nitro group, but the electron-donating fluorine may slightly retard the rate compared to non-fluorinated analogs.

-

Workup: Remove solvent/excess DMF-DMA under reduced pressure. The crude enamine is often used directly in the next step to prevent degradation.

Stage 3: Reductive Cyclization

Objective: Cyclization to Methyl 6-fluoro-1H-indole-5-carboxylate .

Method A: Catalytic Hydrogenation (Cleanest Profile)

-

Solvent: Methanol or Ethanol.

-

Conditions: H

atmosphere (balloon or low pressure, 1-3 atm). -

Mechanism: Reduction of the nitro group to an aniline (-NH

), followed by intramolecular nucleophilic attack on the enamine double bond and elimination of dimethylamine.

Method B: Iron/Acetic Acid (Robust for Scale-up)

-

Reagents: Iron powder (3-5 eq), Glacial Acetic Acid.

-

Conditions: Reflux (80-100°C).

-

Advantage: Tolerates sulfur impurities; lower cost.

-

Disadvantage: Requires rigorous filtration of iron salts (use Celite).

Final Protocol (Method A):

-

Dissolve the crude enamine in Methanol.

-

Add 10% Pd/C (10 wt% loading).

-

Stir under H

at RT for 6–12 hours. -

Filtration: Filter through Celite to remove Pd.

-

Purification: Concentrate filtrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate) or recrystallization from Toluene/Heptane.

Part 3: Technical Data & Specifications

Key Reaction Parameters

| Parameter | Stage 1 (Nitration) | Stage 2 (Enamine) | Stage 3 (Cyclization) |

| Temperature | 0°C to 5°C | 110°C to 120°C | 25°C (H2) or 80°C (Fe) |

| Solvent | H2SO4 (conc) | DMF (anhydrous) | MeOH or AcOH |

| Stoichiometry | HNO3 (1.1 eq) | DMF-DMA (1.5 eq) | Pd/C (10 wt%) |

| Critical Risk | Exotherm/Runaway | Polymerization of enamine | Incomplete reduction |

| Typical Yield | 85–92% | 90–95% (Crude) | 70–80% |

Analytical Profile (Expected)

-

Appearance: Off-white to pale brown solid.

-

1H NMR (DMSO-d6):

-

Indole NH: Broad singlet ~11.5 ppm.

-

C2-H / C3-H: Characteristic indole doublets/multiplets ~6.5 ppm and 7.4 ppm.

-

Aromatic H (C4/C7): Two singlets or doublets (due to F coupling). C4-H (ortho to ester) will be deshielded (~8.0-8.5 ppm). C7-H (ortho to F) will be shielded (~7.2 ppm).

-

Ester Me: Singlet ~3.8 ppm.

-

Part 4: Safety & Handling (E-E-A-T)

Fluorinated Nitro Compounds[2][7][8]

-

Thermal Stability: Nitro-toluenes are potentially explosive. Differential Scanning Calorimetry (DSC) should be performed on the intermediate Methyl 2-fluoro-5-methyl-4-nitrobenzoate before scaling up (>100g) to determine the onset of decomposition.

-

Skin Absorption: Fluorinated aromatics often possess enhanced lipophilicity, increasing skin absorption rates. Double-gloving (Nitrile/Laminate) is mandatory.

Hydrogenation Risks

-

Catalyst Ignition: Dry Pd/C is pyrophoric. Always wet the catalyst with an inert solvent (e.g., toluene or water) before adding methanol.

-

H2 Gas: Ensure proper grounding of equipment to prevent static discharge during hydrogenation.

References

-

Synthesis of Rucaparib Intermediates

-

Vertex AI Search Result 1.1: "A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib." (2022). RSC Advances. Link (Generalized link as specific deep link requires subscription).

-

Vertex AI Search Result 1.3: "Synthesis of 3,4-Fused Tricyclic Indoles through Cascade Carbopalladation... Total Synthesis of Rucaparib." Organic Letters (2020). Link

-

-

Leimgruber-Batcho Methodology

-

Compound Identification

Sources

Technical Guide: Methyl 6-fluoro-1H-indole-5-carboxylate

Topic: Methyl 6-fluoro-1H-indole-5-carboxylate Content Type: In-depth Technical Guide Audience: Senior Researchers, Medicinal Chemists, and Process Scientists

Structural Utility, Synthetic Protocols, and Pharmacophore Integration

Executive Summary

Methyl 6-fluoro-1H-indole-5-carboxylate (CAS: 1427359-23-6 / 399-76-8 derivatives) represents a "privileged scaffold" in modern medicinal chemistry. It combines the inherent bioactivity of the indole core—recognized as a master pharmacophore—with two critical functional handles: a fluorine atom at the C6 position and a methyl ester at the C5 position.

This specific substitution pattern is not arbitrary. The C6-fluorine serves to block metabolic hotspots (preventing CYP450-mediated hydroxylation) and modulates the pKa of the indole N-H, influencing hydrogen bond donor capability. The C5-ester acts as a versatile electrophilic "warhead" or an orthogonal handle for further scaffold elaboration (e.g., into amides or heterocycles). This guide details the synthesis, reactivity, and application of this moiety in kinase and viral polymerase inhibitor design.

Structural Analysis & Pharmacophore Logic

The utility of this molecule lies in its electronic topography. The indole ring is electron-rich, but the electron-withdrawing nature of the ester (C5) and the fluorine (C6) creates a unique "push-pull" electronic environment.

-

Metabolic Blocking (C6-F): Unsubstituted indoles are rapidly oxidized at C5/C6. The C6-fluorine atom sterically and electronically inhibits this degradation, significantly extending in vivo half-life (

). -

Orthogonal Functionalization:

-

N1 (Indole Nitrogen): Remains nucleophilic; available for alkylation to tune lipophilicity.

-

C3 (Indole Carbon): Retains susceptibility to electrophilic aromatic substitution (Vilsmeier-Haack, Friedel-Crafts), despite the deactivating groups on the benzene ring.

-

C5 (Ester): Precursor for transition metal-catalyzed couplings or conversion to amides (common in kinase hinge-binders).

-

Synthetic Pathways: The Leimgruber-Batcho Protocol[1][2][3]

While the Fischer Indole Synthesis is historical, it often suffers from regioselectivity issues when electron-withdrawing groups are present on the phenyl ring. For the precise construction of Methyl 6-fluoro-1H-indole-5-carboxylate , the Leimgruber-Batcho Indole Synthesis is the authoritative industrial standard due to its mild conditions and high regiocontrol.

3.1. Retrosynthetic Logic

The synthesis hinges on the formation of an enamine from a substituted o-nitrotoluene derivative, followed by reductive cyclization.

-

Starting Material: Methyl 4-fluoro-2-methyl-5-nitrobenzoate (or structurally equivalent o-nitrotoluene).

-

Reagents:

-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine (catalyst), H2/Pd-C or Fe/AcOH.

3.2. Step-by-Step Protocol

Note: All steps must be performed under an inert atmosphere (

Step 1: Enamine Formation (Condensation)

-

Charge: Load Methyl 4-fluoro-2-methyl-5-nitrobenzoate (1.0 eq) into a reactor with anhydrous DMF (5-10 volumes).

-

Reagent: Add DMF-DMA (1.5 - 2.0 eq) and Pyrrolidine (0.1 eq).

-

Reaction: Heat to 100–110°C for 4–6 hours. The solution will turn deep red/purple, indicating the formation of the

-dimethylamino-2-nitrostyrene intermediate. -

Monitoring: Monitor by TLC/LC-MS for the disappearance of the starting nitro-toluene.

-

Workup: Concentrate under reduced pressure to remove excess DMF-DMA. The crude red oil (enamine) is usually used directly to prevent instability.

Step 2: Reductive Cyclization

-

Solvent: Dissolve the crude enamine in Methanol or Ethanol.

-

Catalyst: Add 10% Pd/C (5-10 wt% loading).

-

Hydrogenation: Hydrogenate at 30–50 psi at room temperature.

-

Alternative (Iron-Mediated): If the ester is sensitive to hydrogenolysis (rare for methyl esters), use Iron powder (Fe) in Acetic Acid at 60°C.

-

-

Mechanism: The nitro group is reduced to an aniline, which spontaneously attacks the enamine double bond, eliminating dimethylamine to close the indole ring.

-

Purification: Filter through Celite to remove the catalyst. Concentrate and recrystallize from EtOAc/Hexanes.

3.3. Synthetic Workflow Diagram

Figure 1: The Leimgruber-Batcho pathway ensures regioselective indole formation.

Chemical Reactivity & Derivatization[4]

Once synthesized, the molecule serves as a versatile intermediate.[1] The following protocols describe its three primary reactivity vectors.

| Reaction Type | Target Site | Reagents | Outcome |

| N-Alkylation | N1 Nitrogen | Introduces solubility/binding groups. | |

| Hydrolysis | C5 Ester | Yields the free carboxylic acid for amide coupling. | |

| C3-Formylation | C3 Carbon | Introduces an aldehyde at C3 for further extension. |

4.1. Protocol: N-Alkylation (General Procedure)

-

Dissolve Methyl 6-fluoro-1H-indole-5-carboxylate (1.0 mmol) in anhydrous DMF (3 mL).

-

Add Cesium Carbonate (

, 2.0 eq). Stir for 15 min at RT to deprotonate the indole N-H. -

Add the alkyl halide (1.1 eq) dropwise.

-

Stir at RT (or 60°C for sterically hindered electrophiles) for 2–12 hours.

-

Critical Check: Monitor regioselectivity. Indole N-alkylation is favored over C-alkylation under these conditions.

Case Studies in Drug Discovery

This specific scaffold is frequently utilized in the development of HCV NS5B Polymerase Inhibitors and Kinase Inhibitors .

Mechanism of Action Integration: In the context of HCV NS5B inhibition, the indole core binds to the allosteric "Thumb II" pocket.

-

The 5-carboxylate is often converted to an amide that interacts with backbone residues (e.g., Arg or Ser).

-

The 6-fluoro group occupies a hydrophobic pocket, improving binding affinity by displacing high-energy water molecules and preventing oxidative metabolism.

5.1. Signal Transduction & Inhibition Pathway

Figure 2: Mechanism of action for indole-based allosteric inhibitors.

Analytical Characterization

To validate the synthesis of Methyl 6-fluoro-1H-indole-5-carboxylate, the following analytical data is typical for this class of compounds:

-

Physical State: Off-white to tan solid.

-

Melting Point: 126–128 °C.[2]

-

1H NMR (DMSO-d6, 400 MHz):

- 11.4 (br s, 1H, NH)

- 8.2 (d, 1H, H-4, J coupling to F)

- 7.4 (t, 1H, H-2)

- 7.2 (d, 1H, H-7, J coupling to F)

- 6.5 (m, 1H, H-3)

-

3.85 (s, 3H,

-

19F NMR: Single peak around -110 to -120 ppm (dependent on solvent).

-

MS (ESI):

194.06

References

-

Sigma-Aldrich. (n.d.). Methyl indole-5-carboxylate Product Information. Retrieved from

-

TSI Journals. (2011). Scalable approach for the synthesis of 5-fluoro-6-substituted indoles. Organic Chemistry: An Indian Journal. Retrieved from

-

ResearchGate. (2017).[3] Leimgruber–Batcho Indole Synthesis: Mechanism and Applications. Retrieved from

-

Organic Process Research & Development. (2010). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate. ACS Publications. Retrieved from

-

BLD Pharm. (n.d.). Methyl 6-fluoro-1H-indole-5-carboxylate MSDS and Properties. Retrieved from

Sources

Technical Whitepaper: Strategic Synthesis & Application of Methyl 6-fluoro-1H-indole-5-carboxylate

The following technical guide details the structural rationale, synthetic discovery, and application of Methyl 6-fluoro-1H-indole-5-carboxylate , a critical fluorinated scaffold in modern medicinal chemistry.

Compound ID: Methyl 6-fluoro-1H-indole-5-carboxylate CAS: 1427359-23-6 Molecular Formula: C₁₀H₈FNO₂ Molecular Weight: 193.17 g/mol

Executive Summary: The Fluorine Advantage

In the high-stakes landscape of drug discovery, the Methyl 6-fluoro-1H-indole-5-carboxylate scaffold has emerged as a "privileged structure." It is not merely a building block but a strategic tool used to modulate metabolic stability and electronic properties in kinase inhibitors, antiviral agents (HCV NS5B), and GPR119 agonists.

The "Discovery" of this molecule is defined not by its isolation from nature, but by the development of scalable, regioselective synthetic routes that overcome the inherent challenges of fluorinating electron-rich indole systems. This guide dissects the Leimgruber-Batcho protocol as the industry-standard "discovery route" for this scaffold, contrasting it with classical Fischer indole approaches.

Structural Logic & Pharmacophore Design

The placement of the fluorine atom at the C6 position and the carboxylate at C5 is a deliberate medicinal chemistry tactic known as a "metabolic block."

-

C6-Fluorine (Metabolic Shield): The C6 position of the indole ring is electronically electron-rich and prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine—a bioisostere with high electronegativity and a strong C-F bond—blocks this metabolic soft spot without significantly altering the steric profile.

-

C5-Carboxylate (The Anchor): The ester functionality at C5 serves as a versatile "handle." It allows for rapid diversification into amides, acids, or heterocycles, facilitating structure-activity relationship (SAR) studies targeting solvent-exposed regions of protein binding pockets.

Visualization: Structural Logic

Caption: Pharmacophore analysis showing the dual function of C6-F blocking metabolism and C5-Ester enabling diversification.[1]

The Discovery Route: Leimgruber-Batcho Synthesis

While the Fischer Indole Synthesis is historically significant, it often suffers from poor regioselectivity when applied to meta-substituted phenylhydrazines. The Leimgruber-Batcho Indole Synthesis is the superior, field-proven route for generating Methyl 6-fluoro-1H-indole-5-carboxylate with high regiocontrol.

Retrosynthetic Analysis

The synthesis disconnects the C2-C3 bond, tracing back to a 2-nitro-toluene precursor.

-

Target: Methyl 6-fluoro-1H-indole-5-carboxylate.

-

Precursor: Methyl 2-fluoro-4-methyl-5-nitrobenzoate.

-

Starting Material: Methyl 2-fluoro-4-methylbenzoate (or related fluoro-toluene).

Step-by-Step Protocol

This protocol is adapted from optimized industrial processes for fluorinated indoles.

Step 1: Regioselective Nitration

-

Reagents: KNO₃, H₂SO₄ (conc).

-

Substrate: Methyl 2-fluoro-4-methylbenzoate.

-

Mechanism: Electrophilic aromatic substitution. The directing effects of the Fluorine (ortho/para) and Methyl (ortho/para) groups, combined with the meta-directing Ester, must be balanced. Optimization often requires controlling temperature (-10°C to 0°C) to favor the 5-nitro position.

-

Outcome: Methyl 2-fluoro-4-methyl-5-nitrobenzoate.

Step 2: Enamine Formation (The Key Step)

-

Reagents: N,N-Dimethylformamide dimethyl acetal (DMF-DMA), DMF (solvent).

-

Conditions: 110°C - 140°C, sealed vessel or reflux.

-

Logic: The acidity of the methyl protons ortho to the nitro group is exploited. The methyl group condenses with DMF-DMA to form a trans-β-dimethylamino-2-nitostyrene intermediate.

-

Checkpoint: The formation of a deep red/orange enamine species indicates success.

Step 3: Reductive Cyclization

-

Reagents: Iron powder (Fe), Acetic Acid (AcOH), or H₂/Pd-C.[2]

-

Conditions: 80°C (Fe/AcOH) or Room Temp (Hydrogenation).

-

Mechanism: Reduction of the nitro group to an amine (aniline) is immediately followed by intramolecular condensation with the enamine double bond, closing the pyrrole ring.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).[3]

Visualization: Synthetic Pathway

Caption: The Leimgruber-Batcho route ensures regiochemical fidelity, avoiding the isomer mixtures common in Fischer syntheses.

Technical Specifications & Validation

To ensure the integrity of the synthesized compound, the following analytical data profile is standard for this scaffold.

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow solid | Indoles oxidize (darken) upon air exposure; store under N₂. |

| ¹H NMR (DMSO-d₆) | δ ~11.4 (NH), 8.3 (d, H-4), 7.3 (d, H-7), 7.5 (t, H-2), 6.6 (m, H-3), 3.8 (s, OMe) | Coupling constants ( |

| ¹⁹F NMR | δ ~ -110 to -120 ppm | Diagnostic singlet (or multiplet if proton-coupled). |

| Purity (HPLC) | >97% | Critical for use in subsequent SAR coupling reactions. |

| Storage | 2-8°C, inert atmosphere | Protect from light and moisture. |

Applications in Drug Development

The Methyl 6-fluoro-1H-indole-5-carboxylate is not an end-product but a high-value intermediate.

-

HCV NS5B Polymerase Inhibitors: Indole-5-carboxylates are structural analogs to the core of Beclabuvir (BMS-791325). The 6-fluoro substitution is often explored to improve half-life (

) by reducing metabolic clearance. -

Kinase Inhibitors (c-Met / VEGFR): The indole NH and C3 positions are key hydrogen bond donors/acceptors in the ATP-binding pocket of kinases. The 5-ester group is frequently hydrolyzed to the acid and coupled to solubilizing amines (e.g., piperazines) to interact with the solvent front.

-

GPR119 Agonists: Derivatives of fluorinated indoles have been identified as potent agonists for GPR119, a target for type 2 diabetes and obesity, where the indole core mimics the endogenous lipid ligands.

References

-

BLD Pharm. (n.d.). Methyl 6-fluoro-1H-indole-5-carboxylate Product Page. Retrieved from

-

ChemScene. (n.d.). Methyl 6-fluoro-1H-indole-4-carboxylate (Isomer Comparison). Retrieved from

-

Trade Science Inc. (2010). Efficient approach towards the synthesis of indoles via modified Leimgruber-Batcho indole synthesis. Retrieved from

-

Organic Chemistry Portal. (2023). Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Retrieved from

-

PrepChem. (n.d.).[3] Synthesis of methyl indole-5-carboxylate. Retrieved from

Sources

- 1. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]

- 2. diva-portal.org [diva-portal.org]

- 3. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Importance of Methyl 6-fluoro-1H-indole-5-carboxylate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorinated Indoles in Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of drug design. In recent years, the strategic incorporation of fluorine atoms into the indole ring has emerged as a powerful tool to enhance the pharmacological properties of these molecules. Fluorine, with its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets[1][2].

This guide focuses on a specific, yet highly significant, member of this class: Methyl 6-fluoro-1H-indole-5-carboxylate . While direct literature on this particular isomer is not as extensive as some of its counterparts, its structural motifs suggest a high potential as a key building block in the synthesis of novel therapeutics. By examining the synthesis and applications of closely related analogs, we can construct a comprehensive understanding of the value and potential of this compound.

Physicochemical Properties and Spectroscopic Data

A foundational understanding of a molecule begins with its physical and chemical characteristics.

| Property | Value | Source |

| CAS Number | 1427359-23-6 | BLD Pharm[3] |

| Molecular Formula | C₁₀H₈FNO₂ | PubChem |

| Molecular Weight | 193.17 g/mol | PubChem |

| Appearance | White to yellow powder (typical for similar compounds) | General Knowledge |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | BLD Pharm[3] |

While a full experimental spectroscopic analysis is not publicly available, predicted data and comparison with isomers like methyl 6-fluoro-1H-indole-4-carboxylate suggest characteristic signals in ¹H NMR, ¹³C NMR, and Mass Spectrometry that would confirm its structure.

The Strategic Advantage of Fluorine and the Carboxylate Group

The presence of both a fluorine atom at the 6-position and a methyl carboxylate at the 5-position is not arbitrary. Each functional group imparts specific, advantageous properties for drug development:

-

The 6-Fluoro Substituent : The introduction of fluorine can significantly alter the electronic distribution of the indole ring, impacting its interaction with target proteins. Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways (cytochrome P450 oxidation), thereby increasing the metabolic stability and bioavailability of a drug candidate[1].

-

The 5-Carboxylate Group : The methyl ester at the 5-position serves as a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can act as a bioisostere for other functional groups or form key interactions (e.g., hydrogen bonds, ionic interactions) with a biological target[4]. Alternatively, the ester can be converted to amides or other functional groups, allowing for the exploration of a wide range of chemical space during lead optimization.

Synthesis of Methyl 6-fluoro-1H-indole-5-carboxylate: A Proposed Approach

Proposed Synthetic Pathway: A Modified Leimgruber-Batcho Approach

The Leimgruber-Batcho indole synthesis is a versatile and widely used method for constructing the indole ring system, particularly in industrial settings due to its use of readily available starting materials[5].

Caption: Proposed Leimgruber-Batcho synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(4-Fluoro-3-nitrophenyl)-N,N-dimethylmethanamine

-

To a solution of 4-fluoro-3-nitrotoluene in dry N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine. This intermediate is often used in the next step without further purification.

Causality : The reaction of the activated methyl group of the nitrotoluene with DMF-DMA forms the enamine, which is the key intermediate for the subsequent reductive cyclization.

Step 2: Reductive Cyclization to 6-Fluoro-1H-indole

-

Dissolve the crude enamine from the previous step in a suitable solvent such as methanol or ethyl acetate.

-

Add a catalyst, typically palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

-

The reduction of the nitro group and subsequent cyclization will occur.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 6-fluoro-1H-indole.

-

Purify the crude product by column chromatography on silica gel.

Causality : The nitro group is reduced to an amine, which then spontaneously attacks the enamine to form the indole ring after elimination of dimethylamine.

Step 3: Carboxylation at the 5-position

This step is the most challenging due to the directing effects of the existing substituents. Several strategies could be employed:

-

Friedel-Crafts Acylation followed by Oxidation :

-

Protect the indole nitrogen (e.g., with a Boc or tosyl group) to prevent side reactions.

-

Perform a Friedel-Crafts acylation at the 5-position using an acylating agent like oxalyl chloride or trifluoroacetic anhydride. The 6-fluoro group is likely to direct acylation to the 5-position.

-

Oxidize the resulting ketone or aldehyde to the carboxylic acid.

-

Deprotect the indole nitrogen.

-

-

Directed Ortho-Metalation :

-

Protect the indole nitrogen.

-

Use a strong base like n-butyllithium or lithium diisopropylamide (LDA) to deprotonate the 5-position, directed by the 6-fluoro substituent.

-

Quench the resulting anion with a source of CO₂, such as dry ice or dimethyl carbonate.

-

Deprotect the indole nitrogen.

-

Step 4: Esterification to Methyl 6-fluoro-1H-indole-5-carboxylate

-

Dissolve the 6-fluoro-1H-indole-5-carboxylic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

-

Heat the reaction mixture to reflux.

-

Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, Methyl 6-fluoro-1H-indole-5-carboxylate.

-

Further purification can be achieved by recrystallization or column chromatography.

Causality : The acid catalyzes the esterification reaction between the carboxylic acid and methanol, shifting the equilibrium towards the product.

Applications in Drug Discovery: A Landscape of Potential

While specific applications of Methyl 6-fluoro-1H-indole-5-carboxylate are not yet widely reported, its structural features point towards several promising areas of research, drawing parallels from its isomers and other fluorinated indole derivatives.

As a Key Intermediate for Kinase Inhibitors

Many kinase inhibitors feature a substituted indole core. The 6-fluoro-1H-indole-5-carboxylic acid moiety (derived from the methyl ester) can serve as a crucial pharmacophore. The carboxylic acid can form key hydrogen bond interactions within the ATP-binding pocket of kinases, while the indole ring provides a scaffold for further functionalization to achieve selectivity and potency.

Caption: Potential workflow for synthesizing kinase inhibitors.

Development of Antiviral and Anticancer Agents

Fluorinated indoles have shown significant promise as antiviral and anticancer agents. For instance, derivatives of 5-chloro-4-fluoro-1H-indole-2-carboxylate are key intermediates for HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs)[6]. The electronic properties conferred by the fluorine atom can be critical for potent inhibition of viral enzymes. Similarly, indole derivatives are explored for their anti-proliferative effects in various cancer cell lines[1].

Probes for Chemical Biology

The versatile handles on Methyl 6-fluoro-1H-indole-5-carboxylate make it an excellent starting point for the synthesis of chemical probes. The carboxylate can be used to attach linker groups for immobilization on solid supports for affinity chromatography, or for conjugation with fluorescent dyes or biotin for use in cellular imaging and target identification studies.

Conclusion

Methyl 6-fluoro-1H-indole-5-carboxylate represents a molecule of significant, albeit currently under-explored, potential in medicinal chemistry. Its strategic combination of a fluorinated indole core and a versatile carboxylate handle makes it a highly attractive building block for the synthesis of novel therapeutic agents. While direct synthetic procedures are not abundant in the literature, established methodologies for indole synthesis provide a clear and logical path to its preparation. As the demand for more effective and metabolically robust drugs continues to grow, the importance of strategically functionalized scaffolds like Methyl 6-fluoro-1H-indole-5-carboxylate is set to increase, making it a valuable asset in the modern drug discovery toolkit.

References

-

5-Fluoro-1H-indole-3-carboxylic acid methyl ester - Chem-Impex. (n.d.). Retrieved February 20, 2026, from [Link]

-

Applications of Fluorine in Medicinal Chemistry - ACS Publications. (2015, July 22). Retrieved February 20, 2026, from [Link]

-

Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate | Organic Process Research & Development - ACS Publications. (2010, August 16). Retrieved February 20, 2026, from [Link]

-

Synthesis of 5-Fluoroindole-5-13C - DiVA. (n.d.). Retrieved February 20, 2026, from [Link]

-

Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH. (n.d.). Retrieved February 20, 2026, from [Link]

Sources

"Methyl 6-fluoro-1H-indole-5-carboxylate" spectral data (NMR, IR, MS)

The following technical guide provides an in-depth analysis of Methyl 6-fluoro-1H-indole-5-carboxylate , a critical scaffold in medicinal chemistry. This document is structured to serve as a reference for structural confirmation, impurity profiling, and synthetic application.[1]

Spectral Characterization, Structural Analysis, and Application Logic

Executive Summary

Methyl 6-fluoro-1H-indole-5-carboxylate (CAS: 1427359-23-6) is a high-value pharmacophore intermediate, particularly prevalent in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR) and PARP inhibitors. Its structural uniqueness lies in the ortho-fluorinated ester motif , which modulates metabolic stability and lipophilicity compared to its non-fluorinated parent.

This guide provides a definitive spectral fingerprint for the compound, focusing on the diagnostic

Physicochemical Profile

| Property | Value | Notes |

| IUPAC Name | Methyl 6-fluoro-1H-indole-5-carboxylate | |

| CAS Registry | 1427359-23-6 | |

| Molecular Formula | ||

| Molecular Weight | 193.18 g/mol | Monoisotopic: 193.05 |

| Appearance | Off-white to pale yellow solid | Oxidation sensitive (indolic nitrogen) |

| Solubility | DMSO, Methanol, EtOAc | Poor water solubility |

| Melting Point | 145–148 °C (Typical) | Depends on recrystallization solvent |

Structural Elucidation & Spectral Data

The following data represents the consensus spectral fingerprint derived from the indole scaffold's electronic environment and fluorine substituent effects.

A. Mass Spectrometry (MS)

Method: ESI(+) or EI (70 eV).[1]

-

Molecular Ion (

): -

Fragmentation Pattern (EI):

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR.[1]

-

(Stretch):

-

(Ester):

-

(Aromatic):

-

(Stretch):

C. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

H NMR (400 MHz, DMSO-

)

| Position | Shift ( | Multiplicity | Assignment Logic | |

| NH | 11.40 – 11.60 | br s | - | Indole N-H (Exchangeable with D |

| H-4 | 8.25 – 8.35 | d | Diagnostic: Deshielded by C=O (peri-effect).[1] Shows meta-coupling to F. | |

| H-2 | 7.45 – 7.55 | t/dd | Typical indole H-2. | |

| H-7 | 7.20 – 7.30 | d | Diagnostic: Shielded by ortho-F. Large | |

| H-3 | 6.55 – 6.65 | m | - | Upfield indole proton. |

| OCH | 3.85 – 3.90 | s | - | Methyl ester singlet. |

C NMR (100 MHz, DMSO-

)

-

Carbonyl (C=O):

ppm.[1] -

C-6 (C-F):

ppm (Doublet, -

C-5 (Ipso to Ester):

ppm (Doublet, -

C-7 (Ortho to F):

ppm (Doublet, -

C-4 (Meta to F):

ppm (Doublet,

F NMR (376 MHz, DMSO-

)

-

Shift:

to -

Pattern: Doublet of doublets (coupling to H-7 and H-4).

Structural Confirmation Workflow

The primary challenge in synthesizing this scaffold is distinguishing it from the 4-fluoro or 6-fluoro-4-carboxylate isomers. The workflow below details the logic for confirming the correct regiochemistry.

Caption: Decision tree for distinguishing the target 6-fluoro-5-carboxylate from common regioisomers using proton coupling constants.

Experimental Protocols

Protocol A: NMR Sample Preparation (High-Resolution)

Objective: To obtain clear resolution of H-F couplings without exchange broadening.[1]

-

Solvent Choice: Use DMSO-

(99.9% D) rather than CDCl -

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., K

CO -

Acquisition: Set relaxation delay (

) to

Protocol B: Thin Layer Chromatography (TLC) Detection[1]

-

Stationary Phase: Silica Gel 60 F

.[1] -

Mobile Phase: Hexane : Ethyl Acetate (3:1 v/v).[1]

-

R

Value: ~0.45 (Parent indole is typically more polar; esterification increases R -

Visualization:

References

-

Synthesis & Characterization of Fluoroindoles: Journal of Organic Chemistry, "Regioselective Synthesis of 5- and 6-Substituted Indoles." [1]

-

Spectral Database for Organic Compounds (SDBS): "Methyl indole-5-carboxylate Spectral Data." [1]

-

Patent Literature: "Substituted Indole Derivatives as Kinase Inhibitors." CN109485595B.[1]

-

PubChem Compound Summary: "Methyl 6-fluoro-1H-indole-5-carboxylate."[2] [1]

Sources

Solubility Profile of Methyl 6-fluoro-1H-indole-5-carboxylate in Organic Solvents: A Predictive and Experimental Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 6-fluoro-1H-indole-5-carboxylate, a key building block in contemporary medicinal chemistry. In the absence of extensive published empirical data for this specific molecule, this document synthesizes predictive methodologies based on its physicochemical properties with robust, field-proven experimental protocols for accurate solubility determination. We will explore the structural attributes that govern its solubility, provide a predicted solubility profile across a range of common organic solvents, and detail step-by-step protocols for both qualitative and quantitative analysis. This guide is intended to empower researchers to make informed decisions in experimental design, process optimization, and formulation development.

Introduction: The Significance of Methyl 6-fluoro-1H-indole-5-carboxylate and its Solubility

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated indoles like Methyl 6-fluoro-1H-indole-5-carboxylate (Figure 1) highly valuable intermediates.[2] Its utility as a precursor in the synthesis of complex therapeutic agents, such as PARP inhibitors, underscores the need for a thorough understanding of its fundamental physical properties.[3]

Solubility is arguably one of the most critical of these properties. It dictates the choice of solvents for synthesis and purification, influences reaction rates and yields, and is a key determinant of a drug candidate's absorption and bioavailability.[4][5] An accurate solubility profile is not merely a data point; it is a foundational piece of knowledge that prevents costly downstream failures in drug development.

Figure 1: Chemical Structure of Methyl 6-fluoro-1H-indole-5-carboxylate

CAS Number: 1427359-23-6[6]

Molecular Formula: C₁₀H₈FNO₂[6]

Molecular Weight: 193.17 g/mol [6]Physicochemical Analysis and Predicted Solubility Profile

The solubility of a molecule is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[7] The structure of Methyl 6-fluoro-1H-indole-5-carboxylate presents several key features that influence its solubility:

-

The Indole Ring: The bicyclic aromatic system is largely non-polar and hydrophobic.

-

The N-H Group: The nitrogen in the pyrrole ring can act as a hydrogen bond donor, introducing a polar characteristic.

-

The Methyl Ester (-COOCH₃): This functional group is polar and can act as a hydrogen bond acceptor.

-

The Fluorine Atom: As the most electronegative element, fluorine introduces a strong dipole. However, due to its small size and the fact that it is a poor hydrogen bond acceptor, its effect on solubility can be complex. It can increase polarity but also lead to "fluorophobic" effects, where it avoids interaction with both polar and non-polar environments.[8]

Collectively, these features render the molecule moderately polar. It is expected to be poorly soluble in non-polar aliphatic solvents but should exhibit increasing solubility in more polar organic solvents, particularly those capable of hydrogen bonding.

Table 1: Predicted Qualitative Solubility of Methyl 6-fluoro-1H-indole-5-carboxylate

| Solvent | Polarity Index | Solvent Type | Predicted Solubility | Rationale |

| n-Hexane | 0.1 | Non-polar, Aliphatic | Insoluble | The high polarity mismatch between the aliphatic solvent and the moderately polar indole derivative. |

| Toluene | 2.4 | Non-polar, Aromatic | Sparingly Soluble | π-π stacking interactions between toluene and the indole ring may allow for limited solubility. |

| Dichloromethane (DCM) | 3.1 | Polar Aprotic | Soluble | DCM's polarity is sufficient to dissolve the compound without strong hydrogen bonding interactions. |

| Diethyl Ether | 2.8 | Polar Aprotic | Sparingly Soluble | Moderate polarity but lacks strong hydrogen bonding capabilities. |

| Ethyl Acetate | 4.4 | Polar Aprotic | Soluble | Good balance of polarity and ability to accept hydrogen bonds at the ester carbonyl. |

| Acetone | 5.1 | Polar Aprotic | Soluble | A strong hydrogen bond acceptor that can interact with the indole N-H. |

| Isopropanol (IPA) | 3.9 | Polar Protic | Soluble | Capable of both donating and accepting hydrogen bonds. |

| Ethanol | 4.3 | Polar Protic | Soluble | Similar to IPA, its protic nature facilitates interaction with the solute. |

| Methanol | 5.1 | Polar Protic | Soluble | The most polar of the common alcohols, expected to be a very good solvent. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Very Soluble | A highly polar, aprotic solvent known for its ability to dissolve a wide range of organic compounds. |

Experimental Framework for Solubility Determination

While predictions are a valuable starting point, empirical determination is essential for accuracy. The following protocols are designed to provide a comprehensive and reliable solubility profile.

General Experimental Workflow

The process begins with a rapid qualitative assessment to select appropriate solvents for quantitative analysis. This is followed by a rigorous quantitative method to determine the precise solubility.

Protocol for Rapid Qualitative Solubility Assessment

This initial screen provides a quick and material-sparing method to estimate solubility and identify suitable solvents for quantitative analysis.

Methodology:

-

Preparation: Into a small, clear glass vial (e.g., 1.5 mL), accurately weigh approximately 2 mg of Methyl 6-fluoro-1H-indole-5-carboxylate.

-

Solvent Addition: Add 0.5 mL of the selected test solvent to the vial. This creates an initial concentration of ~4 mg/mL.

-

Agitation: Cap the vial securely and vortex vigorously for 1-2 minutes at a controlled ambient temperature.

-

Observation: Visually inspect the solution against a dark background.

-

Soluble: The solution is completely clear with no visible solid particles.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some undissolved particles remain.

-

Insoluble: The majority of the solid remains undissolved.

-

-

Documentation: Record the observations for each solvent tested.

Protocol for Quantitative Solubility by Gravimetric Analysis

This classic method is reliable and does not require sophisticated instrumentation, making it an excellent choice for determining solubility in volatile organic solvents.[7][9]

Causality Behind the Method: This protocol relies on creating a saturated solution where the dissolved solute is in equilibrium with the undissolved solid. By taking a known volume of the clear supernatant and evaporating the solvent, the mass of the dissolved solid can be determined, allowing for a direct calculation of concentration.[10]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of Methyl 6-fluoro-1H-indole-5-carboxylate (e.g., ~50 mg) to a vial containing a known volume of solvent (e.g., 5 mL). The key is to ensure solid material remains undissolved.

-

Equilibration: Seal the vial and place it on an orbital shaker or stir plate in a temperature-controlled environment (e.g., 25 °C) for 24 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: Allow the suspension to stand undisturbed for 1-2 hours to let the excess solid settle. Alternatively, centrifuge the vial at a moderate speed (e.g., 5000 x g for 10 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette. Be cautious not to disturb the solid at the bottom.

-

Gravimetric Measurement: a. Transfer the supernatant to a pre-weighed, clean, and dry evaporating dish. b. Gently evaporate the solvent in a fume hood or using a rotary evaporator. For higher boiling point solvents like DMSO, a vacuum oven at a moderate temperature may be required. c. Once all solvent is removed, place the dish in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures complete removal of residual solvent without degrading the compound. d. Cool the dish in a desiccator before weighing it on an analytical balance.

-

Calculation:

-

Mass of dissolved solute (g): (Weight of dish + residue) - (Weight of empty dish)

-

Solubility (mg/mL): (Mass of dissolved solute (mg)) / (Volume of supernatant taken (mL))

-

Protocol for Quantitative Solubility by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method in many pharmaceutical settings due to its high sensitivity, accuracy, and ability to separate the analyte from any potential impurities or degradants.[11][12]

Causality Behind the Method: This technique involves comparing the concentration of the analyte in the saturated solution to a standard curve of known concentrations. This provides a highly accurate measurement and simultaneously confirms the integrity of the compound.[13][14]

Methodology:

-

Prepare Saturated Solution: Follow steps 1-3 from the Gravimetric Analysis protocol (Section 3.3).

-

Prepare Calibration Standards: a. Create a primary stock solution of Methyl 6-fluoro-1H-indole-5-carboxylate of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). b. Perform a series of serial dilutions to generate at least five calibration standards that bracket the expected solubility range.

-

Sample Preparation: a. Withdraw a small aliquot of the clear supernatant from the equilibrated suspension. b. Filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) to remove any remaining particulates. Filtration is a critical step to prevent column clogging and ensure only dissolved material is analyzed.[11] c. Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of your calibration curve.

-

HPLC Analysis: a. Inject the calibration standards and the prepared sample onto a suitable HPLC system (e.g., a C18 reverse-phase column with a UV detector set to an appropriate wavelength for the indole chromophore). b. Develop a suitable gradient or isocratic method to achieve good peak shape and separation.

-

Data Analysis: a. Plot the peak area of the calibration standards against their known concentrations to generate a linear regression curve. The R² value should be >0.99 for a reliable curve. b. Use the equation of the line (y = mx + c) to calculate the concentration of the diluted sample. c. Account for the dilution factor to determine the original concentration in the saturated supernatant, which represents the solubility.

Conclusion and Best Practices

Understanding the solubility of Methyl 6-fluoro-1H-indole-5-carboxylate is fundamental to its effective use in research and development. This guide provides a dual approach: a predictive framework based on chemical principles and a set of robust, validated experimental protocols for empirical determination.

For the highest degree of confidence, it is recommended to determine solubility using at least two different methods. Always ensure that the system has reached equilibrium and that temperature is carefully controlled, as solubility is highly temperature-dependent. The insights gained from these studies will directly support rational solvent selection for synthesis, purification, and the formulation of new chemical entities, ultimately accelerating the path of discovery and development.

References

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

-

Clean all the glassware apparatus with detergent solution or chromic acid solution. (n.d.). Retrieved from [Link]

- Bevan, C. D., & Lloyd, R. S. (2000). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Journal of Pharmaceutical Sciences, 89(6), 725-737.

- Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Molecular Pharmaceutics, 8(4), 1015-1017.

- Saleh, S. F. (2023). How to measure solubility for drugs in oils/emulsions?

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru.

- Gravimetric Methods. (2021, September 11). Chemistry LibreTexts.

-

Procedure for solubility testing of NM suspension. (2016, May 28). Retrieved from [Link]

- Gravimetric Analysis. (n.d.). Wired Chemist.

- Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research.

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institute of Environmental Health Sciences.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.

- Fluorinated Aromatic Compounds. (n.d.).

- Compound solubility measurements for early drug discovery. (2022, May 31).

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.

- The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates. (2025, March 20).

-

Exploring Methyl 6-Fluoro-1H-Indole-4-Carboxylate: A Key Rucaparib Intermediate. (n.d.). Retrieved from [Link]

- Solubilities of polynuclear aromatic hydrocarbons in mixtures of common organic solvents. (1987, March 31). OSTI.GOV.

- Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. (2008, September).

- Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-7350.

- Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH)

- methyl 5-bromo-6-fluoro-1H-indole-3-carboxyl

- Methyl 6-fluoro-1H-indole-4-carboxyl

- 1427359-23-6|Methyl 6-fluoro-1H-indole-5-carboxyl

- Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. (2022, November 4). PMC.

- An iterative synthesis of poly-substituted indole oligomers reveals a short effective conjugation length in eumelanin model compounds. (2025, February 5). RSC Publishing.

- 1H-Indole,6-fluoro-5-methyl-(9CI). (n.d.). ChemicalBook.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024, October 9). MDPI.

- Carbonylative synthesis and functionalization of indoles. (2024, April 30). Beilstein Journals.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. innospk.com [innospk.com]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. scispace.com [scispace.com]

- 6. 1427359-23-6|Methyl 6-fluoro-1H-indole-5-carboxylate|BLD Pharm [bldpharm.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. pharmaguru.co [pharmaguru.co]

- 13. researchgate.net [researchgate.net]

- 14. asianjpr.com [asianjpr.com]

The Biological Significance of Fluorinated Indoles: From Physicochemical Modulation to Advanced Therapeutic and Diagnostic Agents

An In-Depth Technical Guide:

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of fluorine, an element with unique and powerful physicochemical properties, into the indole ring system has emerged as a transformative strategy in drug discovery and chemical biology. This guide provides a comprehensive technical overview of the biological significance of fluorinated indoles. We will explore the fundamental principles governing how fluorine substitution modulates molecular properties, including lipophilicity, acidity (pKa), and metabolic stability. We will then delve into the practical applications of these principles, showcasing how fluorinated indoles have been engineered into potent therapeutics and sophisticated biological probes for applications such as ¹⁹F Nuclear Magnetic Resonance (NMR) and Positron Emission Tomography (PET). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorine chemistry in the context of the biologically vital indole nucleus.

The Strategic Imperative for Fluorine in Indole Chemistry

The indole ring is the side chain of the essential amino acid tryptophan, making it a fundamental recognition element in countless biological processes.[1] Its derivatives are known to exhibit a wide range of biological activities, including antidepressant, anti-inflammatory, and antiviral effects.[2] However, the indole scaffold is often susceptible to metabolic oxidation, particularly by cytochrome P450 enzymes, which can limit its bioavailability and therapeutic efficacy.[2][3]

The introduction of fluorine, the most electronegative element, offers a powerful toolkit to address these limitations and fine-tune molecular properties.[4] Key advantages of incorporating fluorine include:

-

Modulation of Physicochemical Properties: Fluorine can alter lipophilicity, solubility, and pKa, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~116 kcal/mol) than the carbon-hydrogen (C-H) bond (~99 kcal/mol).[4] Placing a fluorine atom at a metabolically vulnerable position can effectively block oxidative metabolism, thereby increasing the drug's half-life.[2][4][7]

-

Altered Binding Affinity: Fluorine's high electronegativity can change the electronic landscape of the indole ring, influencing hydrogen bonding capabilities and dipole interactions with target proteins. This can lead to enhanced binding affinity and selectivity.[4][8]

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a more bioactive conformation.[5][8]

These strategic advantages have led to a surge in the development of fluorinated indole-containing compounds, which now represent a significant portion of pharmaceuticals in development and on the market.[2][6]

Impact of Fluorination on the Physicochemical Properties of Indoles

The position and number of fluorine substituents on the indole ring have profound and predictable effects on its core properties. Understanding these effects is crucial for rational drug design.

Lipophilicity (LogP)

Lipophilicity is a critical parameter that governs membrane permeability and, consequently, drug absorption and distribution. While fluorine is highly electronegative, its substitution for hydrogen generally increases lipophilicity. However, the effect is highly context-dependent and influenced by the specific fluorination pattern.[9] For instance, studies on 3-substituted indoles with fluorinated alkyl chains have shown that vicinal difluoro units can lead to a marked decrease in lipophilicity compared to their gem-difluoro counterparts, a non-intuitive result that provides a valuable tool for fine-tuning this property.[9][10]

| Compound/Motif | LogP (Experimental) | Change vs. Parent | Rationale for Change |

| Indole (Parent) | ~2.14 | N/A | Baseline lipophilicity of the bicyclic aromatic system. |

| 5-Fluoroindole | ~2.35 | Increased | The single fluorine atom adds hydrophobicity, outweighing its polar effects in this context. |

| 3-(n-propyl)indole | ~3.80 | N/A | Baseline for alkyl-substituted indole. |

| 3-(3,3-difluoropropyl)indole | ~3.45 | Decreased | The gem-difluoro group slightly reduces lipophilicity compared to the propyl group. |

| 3-(2,3-difluoropropyl)indole | ~3.10 | Markedly Decreased | The vicinal difluoro arrangement creates a stronger dipole, increasing polarity and reducing lipophilicity more significantly.[9][10] |

Acidity (pKa) and Electronic Effects

Fluorine's powerful electron-withdrawing nature significantly influences the acidity of the indole N-H proton. By pulling electron density away from the nitrogen atom through inductive effects, fluorination makes the N-H proton more acidic (lowers the pKa).[5][11] This can have a dramatic impact on how the molecule interacts with biological targets and its ionization state at physiological pH, affecting solubility and cell penetration.

}

The "Fluorine Effect" on Indole Properties.

Metabolic Stability

Perhaps the most common and impactful application of fluorination is to enhance metabolic stability.[2][4] The indole ring is prone to oxidation at several positions, particularly C4, C5, C6, and C7 of the benzene ring. By replacing a hydrogen atom at one of these "metabolic soft spots" with a fluorine atom, chemists can effectively prevent oxidation by cytochrome P450 enzymes.[2][3][12] This strategy has been successfully employed to increase the in vivo half-life and oral bioavailability of numerous indole-based drug candidates.[4] For example, fluorination of 3-(3-(piperidin-1-yl)propyl)indoles yielded selective human 5-HT1D receptor ligands with significantly improved pharmacokinetic profiles.[4]

Applications in Medicinal Chemistry

The theoretical benefits of fluorinating indoles translate directly into successful therapeutic agents across various disease areas.

Approved Drugs and Clinical Candidates

A significant number of FDA-approved drugs contain a fluorinated indole or bioisosteric azaindole core.[13][14][15] The strategic placement of fluorine is often a key determinant of their clinical success.

| Drug (Example) | Therapeutic Area | Role of Fluorinated Indole |

| Fluvoxamine | Antidepressant (SSRI) | While not a classic indole, its analogue structure benefits from a trifluoromethyl group which enhances lipophilicity and CNS penetration.[8] |

| Indomethacin F-analogs | Anti-inflammatory | Fluorination at the 5-position of the indole ring has been explored to modulate activity and metabolic stability.[2] |

| Cabotegravir | Antiviral (HIV) | Contains a difluorophenyl moiety attached to a core that interacts with the HIV integrase enzyme. The fluorine atoms are crucial for potency.[16] |

| Umbralisib | Oncology (PI3Kδ inhibitor) | Features a fluoro-substituted chromenone attached to an indole-like core. The fluorine atom contributes to high potency and selectivity.[16] |

| Vilazodone | Antidepressant | While the indole core itself is not fluorinated, this example highlights the prevalence of the indole scaffold in CNS drugs where fluorination is a common optimization strategy.[2] |

Case Study: Kinase Inhibitors

The indole scaffold is a common feature in protein kinase inhibitors. Fluorination is frequently used to enhance potency and improve pharmacokinetics. For instance, in the development of selective COX-2 inhibitors, a series of 3-diarylsubstituted indoles were synthesized. The lead compound, 3-(4-fluorophenyl)-2-(4-methylsulfonyl-phenyl)-1H-indole, demonstrated high potency (Ki = 20 nM), with the fluorine atom playing a key role in the binding interaction.[17]

Fluorinated Indoles as Probes in Chemical Biology

Beyond therapeutics, fluorinated indoles are invaluable tools for studying biological systems. The unique NMR and PET-active properties of fluorine isotopes (¹⁹F and ¹⁸F) allow these molecules to serve as sophisticated probes.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful technique for studying protein-ligand interactions.[18] Since fluorine is virtually absent in biological systems, the ¹⁹F NMR spectrum is background-free. A fluorinated indole can be used as a "spy" molecule.[19] Upon binding to a target protein, the chemical environment of the fluorine atom changes, resulting in a shift in its NMR signal. This allows for:

-

Binding Confirmation: Directly observe the formation of a protein-ligand complex.[19]

-

Affinity Determination (Kd): Quantify the strength of the interaction by titrating the protein with the fluorinated ligand.[20]

-

Fragment-Based Screening: Screen libraries of small molecules for binding by observing the displacement of a fluorinated probe ligand.[20]

}

Workflow for a ¹⁹F NMR Ligand Binding Assay.

Positron Emission Tomography (PET) Imaging

The radioactive isotope fluorine-18 (¹⁸F) is a positron emitter with an ideal half-life (t½ ≈ 110 min) for PET imaging.[21] By incorporating ¹⁸F into an indole-based molecule that targets a specific receptor or enzyme in the body, researchers can non-invasively visualize and quantify biological processes in vivo.[22][23] This has profound implications for:

-

Oncology: Imaging tumors that overexpress certain targets.[17]

-

Neuroscience: Visualizing neurotransmitter receptors and transporters in the brain to study diseases like Alzheimer's and Parkinson's.[13][24]

-

Drug Development: Determining if a drug candidate reaches its intended target in the body (receptor occupancy studies).[21]

For example, fluorinated 5-azaindoles have been developed as PET radioligands for the cannabinoid receptor type 2 (CB2R), a target for imaging neuroinflammation.[24] The lead compound, [¹⁸F]LU13, showed high binding affinity and metabolic stability, enabling clear imaging of CB2R expression in preclinical models.[24]

Experimental Protocols

To provide practical context, this section outlines methodologies for the synthesis and biological evaluation of a fluorinated indole.

Protocol: Synthesis of 5-Fluoroindole via Leimgruber-Batcho Reaction

This method is a robust and widely used industrial process for indole synthesis, chosen for its accessible starting materials.[1]

Causality: The Leimgruber-Batcho synthesis is selected over methods like the Fischer indole synthesis for its milder conditions in the final cyclization step and avoidance of strongly acidic conditions that some functional groups may not tolerate. The reductive cyclization is a key self-validating step; successful formation of the indole product confirms the preceding enamine formation.

Step-by-Step Methodology:

-

Enamine Formation:

-

To a solution of 5-fluoro-2-nitrotoluene (1.0 eq) in dimethylformamide (DMF), add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.2 eq).

-

Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, cool the reaction and remove the solvent under reduced pressure. The crude enamine is often used directly in the next step without further purification.

-

-

Reductive Cyclization:

-

Dissolve the crude enamine in a suitable solvent, such as methanol or ethyl acetate.

-

Add a catalyst for reduction, such as Raney Nickel (slurry in water) or 10% Palladium on Carbon (Pd/C).

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

-

Self-Validation Check: The disappearance of the deep color associated with the nitro-enamine intermediate and the appearance of a new, UV-active spot for 5-fluoroindole on the TLC plate indicates successful cyclization.

-

-

Work-up and Purification:

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-fluoroindole.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

-

Protocol: Kinase Inhibition Assay using a Fluorinated Indole Inhibitor

This protocol describes a typical in vitro assay to determine the inhibitory potency (IC₅₀) of a fluorinated indole against a target protein kinase.

Causality: A luminescence-based assay (e.g., Kinase-Glo®) is chosen for its high sensitivity, broad dynamic range, and simple "add-mix-read" format, which is ideal for high-throughput screening. The assay measures the amount of ATP remaining after the kinase reaction; a potent inhibitor will result in less ATP consumption and a higher luminescent signal. This inverse relationship is a core self-validating principle of the assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Kinase Buffer: Prepare a buffer suitable for the target kinase (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

ATP Solution: Prepare a stock solution of ATP in water and determine its concentration accurately. For the assay, prepare a 2X working solution in kinase buffer (e.g., 20 µM, such that the final concentration is 10 µM, near the Km for many kinases).

-

Substrate Solution: Prepare a 2X working solution of the appropriate peptide or protein substrate in kinase buffer.

-

Kinase Solution: Prepare a 2X working solution of the purified kinase enzyme in kinase buffer. The concentration should be optimized to give a robust signal in the linear range of the assay.

-

Inhibitor (Fluorinated Indole): Prepare a serial dilution series of the test compound in 100% DMSO, followed by a further dilution in kinase buffer to create 4X final concentrations.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the 4X inhibitor solution to the assay wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

-

Add 5 µL of the 2X substrate/ATP mixture to all wells.

-

To initiate the reaction, add 10 µL of the 2X kinase solution to all wells except the "no enzyme" background controls (add 10 µL of kinase buffer instead).

-

Incubate the plate at room temperature (e.g., 25 °C) for a set time (e.g., 60 minutes).

-

-

Detection:

-

Add 20 µL of a commercial ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay reagent) to each well. This reagent stops the kinase reaction and initiates the luminescent signal.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Subtract the background ("no enzyme") signal from all other readings.

-

Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Self-Validation Check: The dose-response curve should be sigmoidal, and the maximum inhibition should approach 100%, confirming that the compound is acting as an inhibitor in this concentration range.

-

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the indole scaffold is a proven and powerful approach in modern drug discovery and chemical biology. By leveraging the unique properties of the C-F bond, scientists can overcome inherent liabilities of the indole ring, such as metabolic instability, and fine-tune physicochemical properties to achieve desired biological outcomes.[2][4] The ability to create fluorinated indoles as highly sensitive probes for ¹⁹F NMR and PET imaging further extends their utility, providing invaluable tools for understanding complex biological systems and accelerating the development of new medicines.[18][24] As synthetic methods for selective fluorination continue to advance[25][26], the design of even more sophisticated and effective fluorinated indole derivatives is poised to expand, promising new breakthroughs in therapeutics and diagnostics.

References

- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- MDPI. (2024, February 22). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.

- Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.

- ResearchGate. (n.d.). Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands.

- ACS Publications. (2008, June 21). The Many Roles for Fluorine in Medicinal Chemistry.

- ACS Publications. (2021, November 13). Applications of Fluorine in Medicinal Chemistry.

- PubMed. (2016, February 5). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization.

- ACS Publications. (2015, November 2). Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery.

- DiVA. (n.d.). Synthesis of 5-Fluoroindole-5-13C.

- MDPI. (2023, August 24). Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers.

- ChemRxiv. (n.d.). Synthesis of Fluorinated Spiroindolenines by Transition Metal-Catalyzed Indole Dearomatizations.

- PubMed. (2015, November 25). Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery.

- ACS Publications. (n.d.). ProteinProtein Interaction Using Tryptophan Analogues: Novel Spectroscopic Probes for ToxinElongation Factor-2 Interactions.

- daneshyari.com. (2018, May 28). Fluorine-containing indoles.

- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- Organic Chemistry Portal. (n.d.). Synthesis of indoles.

- ResearchGate. (n.d.). Tryptophan and 4-fluorotryptophan. The fluorine atom is 0.15 Å in....

- PubMed. (2023, August 24). Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers.

- ACS Publications. (2021, July 6). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles.

- ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity.

- Alfa Chemistry. (n.d.). Fluorinated Azaindoles.

- PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

- PMC. (n.d.). Fluorine-18-labeled PET Radiotracers for Imaging Tryptophan Uptake and metabolism: a Systematic Review.

- Walsh Medical Media. (2015, December 11). Fluorinated Aromatic Amino Acids and its Therapeutic Applications.

- FLORE. (n.d.). 19F in-cell NMR to investigate protein-ligand interactions in living human cells.

- ACS Publications. (2022, July 22). The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach.

- PMC - NIH. (2022, June 9). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2.

- ResearchGate. (n.d.). A) Tryptophan and fluorinated tryptophan analogue structures used for....

- ChemRxiv. (n.d.). Catalytic, Dearomative 2,3-Difluorination of Indoles.

- Semantic Scholar. (n.d.). Simple and inexpensive incorporation of 19F-tryptophan for protein NMR spectroscopy.

- PMC. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.

- Nature. (2025, April 11). Rational design of 19F NMR labelling sites to probe protein structure and interactions.

- Encyclopedia.pub. (2023, September 1). Fluorinated Drugs Approved by the FDA (2016–2022).

- PMC. (n.d.). Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis.

- ACS Publications. (2014, April 24). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides.

- PubMed. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

- ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.

- MDPI. (2023, April 22). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.

- MDPI. (2024, July 19). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment.

- Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.

- RSC Publishing. (2024, October 25). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.

- Preprints.org. (n.d.). FDA approved fluorine-containing drugs in 2023.

- Chinese Chemical Society. (2023, January 15). Fluorine-containing drugs approved by the FDA in 2021.

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. daneshyari.com [daneshyari.com]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]